molecular formula C14H26O2 B12790289 bis(3-Methylcyclohexyl) peroxide CAS No. 66903-23-9

bis(3-Methylcyclohexyl) peroxide

Cat. No.: B12790289
CAS No.: 66903-23-9
M. Wt: 226.35 g/mol
InChI Key: LXJMELUYDXOXIL-UHFFFAOYSA-N
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Description

Bis(3-Methylcyclohexyl) peroxide is an organic peroxide compound with the molecular formula C14H26O2. It is known for its role as a radical initiator in polymerization reactions and other chemical processes. This compound is characterized by its peroxide functional group, which consists of an oxygen-oxygen single bond.

Preparation Methods

The synthesis of bis(3-Methylcyclohexyl) peroxide typically involves the reaction of 3-methylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures to avoid decomposition of the peroxide.

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.

    Solvent: Solvents like acetic acid or water can be used to facilitate the reaction.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield of the product.

Chemical Reactions Analysis

Bis(3-Methylcyclohexyl) peroxide undergoes various chemical reactions, primarily involving its peroxide group. Some of the key reactions include:

    Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.

    Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.

    Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bis(3-Methylcyclohexyl) peroxide has several scientific research applications, including:

    Chemistry: Used as a radical initiator in polymerization reactions to create polymers with specific properties.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular responses.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of various materials, including plastics, resins, and coatings.

Mechanism of Action

The mechanism of action of bis(3-Methylcyclohexyl) peroxide involves the generation of free radicals through the homolytic cleavage of the oxygen-oxygen bond. These free radicals can initiate polymerization reactions or participate in other radical-mediated processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Bis(3-Methylcyclohexyl) peroxide can be compared with other similar compounds, such as:

    Di-tert-butyl peroxide: Another organic peroxide used as a radical initiator.

    Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.

    Cumene hydroperoxide: Used in the production of phenol and acetone.

Each of these compounds has unique properties and applications, with this compound being notable for its specific structure and reactivity.

Properties

CAS No.

66903-23-9

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

1-methyl-3-(3-methylcyclohexyl)peroxycyclohexane

InChI

InChI=1S/C14H26O2/c1-11-5-3-7-13(9-11)15-16-14-8-4-6-12(2)10-14/h11-14H,3-10H2,1-2H3

InChI Key

LXJMELUYDXOXIL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)OOC2CCCC(C2)C

Origin of Product

United States

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